molecular formula C18H24N2O2S B2470948 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine CAS No. 77444-94-1

1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine

Cat. No. B2470948
CAS RN: 77444-94-1
M. Wt: 332.46
InChI Key: TTWVMMUCFFDVBN-UHFFFAOYSA-N
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Description

The compound “1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine” is a chemical with the CAS number 77444-94-1 .

Physical and Chemical Properties The molecular weight of this compound is 332.460 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 555.5±50.0 °C at 760 mmHg . The flash point is 289.8±30.1 °C .

Scientific Research Applications

Regioselective Synthesis and Computational Analysis

Researchers have developed methods for synthesizing heterocyclic compounds incorporating phenylsulfonyl moieties through reactions involving specific aminoazoles. These syntheses are guided by regioselectivity, confirmed through both experimental and theoretical (DFT calculations) means, highlighting the synthetic versatility and potential applications of such compounds in material science and molecular engineering (Salem et al., 2015).

Antimicrobial Applications

Novel pyrrole derivatives, including those related to the compound , have been synthesized and evaluated for antimicrobial activity. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents, underlining the importance of structural variation for biological activity (Kumar et al., 2017).

Sulfenylation Reactions

Research into the sulfenylation of pyrroles and indoles, including those with phenylsulfonyl groups, offers valuable information on the synthesis of highly substituted pyrroles and indoles. This work contributes to the field of synthetic organic chemistry by expanding the toolkit for constructing complex heterocyclic structures (Gilow et al., 1991).

Carbocycle Synthesis

Studies have shown that allenyl sulfones, including those related to the compound of interest, can undergo ring closure to form cyclopentene and cyclohexene derivatives. This synthesis approach offers a new pathway to carbocycles, which are crucial frameworks in many natural products and pharmaceuticals (Mukai et al., 2003).

Photophysical Properties

Investigations into the photophysical properties of iridium(III) complexes with sulfonyl-substituted ligands reveal the potential for tuning electronic properties and emission characteristics. Such research has implications for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and other photonic devices (Ertl et al., 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-1-cyclohexyl-4,5-dimethylpyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-13-14(2)20(15-9-5-3-6-10-15)18(19)17(13)23(21,22)16-11-7-4-8-12-16/h4,7-8,11-12,15H,3,5-6,9-10,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWVMMUCFFDVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine

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